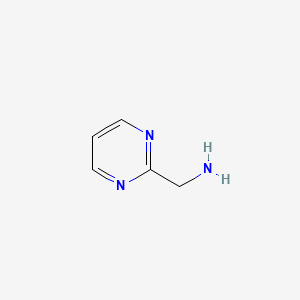

2-嘧啶甲胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-Pyrimidinemethanamine involves various chemical reactions and methodologies. For instance, novel polyimides containing pyrimidine units were synthesized using a condensation reaction of vinamidium salts and amidine chloride salts, followed by a hydrazine palladium-catalyzed reduction . Another approach involved the synthesis of a pyridine-containing aromatic dianhydride monomer, which was then used to prepare a series of new polyimides . Additionally, 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases through reductive amination and nucleophilic displacement reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their properties and applications. The pyrimidine-2,4-diamine molecule, for example, is nearly planar, which is significant for its interactions and crystal packing . The presence of pyrimidine moieties in the main chain of polyimides affects their solubility and thermal properties . The design of diamine monomers containing pyrimidine or pyridine moieties is tailored to achieve specific optical and mechanical properties in the resulting polyimides .

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives are diverse and include aminolysis, reduction, and condensation reactions. For instance, aminolysis at the 2-position of a pyrimidine compound with amino acids was used to synthesize N-(4-amino-6-hydroxy-5-nitroso-2-pyrimidinyl) amino acids . The reductive amination of 2,4-diamino-5-methyl 6-carboxaldehyde with substituted indolines was part of the synthesis of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-containing compounds are influenced by their molecular structure. Polyimides derived from pyrimidine-based diamines exhibit excellent thermal stability, with glass transition temperatures ranging from 280-437°C and weight loss temperatures in the range of 545-588°C in air . They also possess high mechanical strength, with tensile strengths ranging from 185-282 MPa . The solubility of these polyimides in polar solvents is attributed to the presence of pyrimidine or pyridine moieties . The crystal packing of pyrimidine-2,4-diamine acetone monosolvate is stabilized by hydrogen bonding and weak C—H⋯π interactions .

科学研究应用

合成和生物潜力

2-嘧啶甲胺作为嘧啶家族中的衍生物,与嘧啶的核心结构相同,这对于合成展示显著生物活性的各种化合物至关重要。嘧啶衍生物以其在抗癌和抗病毒疗法中的广泛适用性而闻名,展示出对不同人类癌细胞系和病毒(如HIV和HSV-1)具有增强潜力。嘧啶衍生物的合成方法简单,使得可以探索它们在不同化学和生物应用中的多样性(Kumar, Deep, & Narasimhan, 2019)。

合成方法的进展

最近的研究集中在改进嘧啶衍生物的合成方法,以增强它们的生物功效。例如,已经开发了一种新型微波辅助合成方法,用于在水介质中生产具有镇痛活性的嘧啶衍生物。这种方法更加环保,减少了有害溶剂和残留物的使用,并且显示出令人满意的化学产率(Xavier, Simas, Falcão, & Anjos, 2013)。

分子模拟和结构研究

2-嘧啶甲胺衍生物还可作为DNA和RNA中核碱基的分子模拟物,为结构和功能研究提供了平台。涉及2-吡啶酮的一对嘧啶甲胺对的气相紫外光谱分析展示了它在理解Watson-Crick和Hoogsteen碱基配对中的相关性,从而为药物化学和核酸研究领域做出贡献(Frey, Leist, Müller, & Leutwyler, 2006)。

荧光传感和成像应用

一项研究从可再生来源合成了基于嘧啶的衍生物,对Cu2+离子表现出高选择性和敏感性。这些衍生物,包括2-嘧啶甲胺类似物,可以用作有效的荧光探针和成像剂,表明它们在生物医学成像和诊断应用中的潜力(Wang et al., 2017)。

直接官能化用于药物开发

此外,已经探索了使用2-嘧啶甲胺衍生物进行直接C-H官能化合成酰基吲哚,这在药物开发中具有重要意义。这展示了嘧啶衍生物在通过创新的合成方法合成具有生物活性分子的多功能性(Kumar & Sekar, 2015)。

安全和危害

2-Pyrimidinemethanamine may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用机制

Target of Action

It is known that 2-pyrimidinemethanamine is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that pyrimidine derivatives like 2-pyrimidinemethanamine often inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication .

Biochemical Pathways

2-Pyrimidinemethanamine likely affects the purine and pyrimidine biosynthesis pathways. These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and as a source of energy . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound would be well absorbed, distributed to various tissues (such as the kidneys, lung, liver, and spleen), metabolized, and excreted in the urine .

Result of Action

Given its potential role in inhibiting dihydrofolate reductase, it could lead to a decrease in dna synthesis and cell multiplication .

属性

IUPAC Name |

pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSKZJGILXBSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405311 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75985-45-4 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75985-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

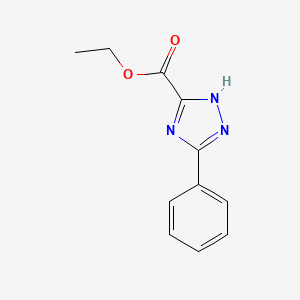

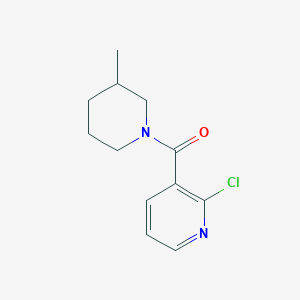

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

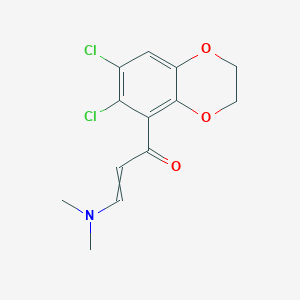

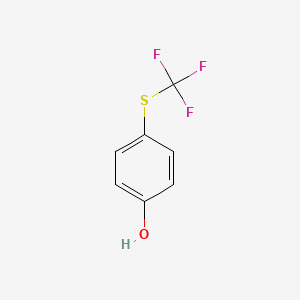

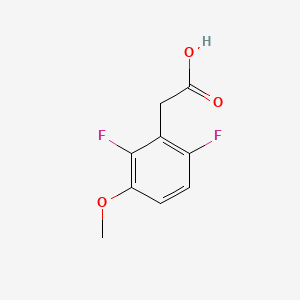

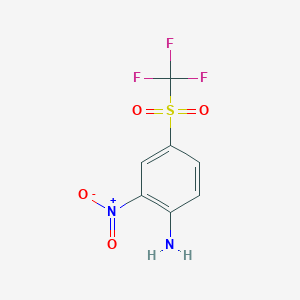

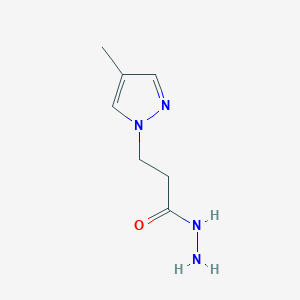

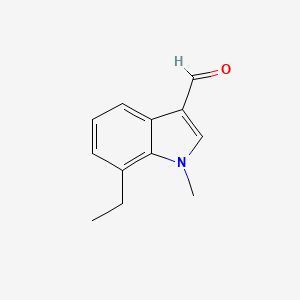

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)